5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H18BClO3. This compound is part of the boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 5-chloro-3-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 5-Chloro-3-methyl-2-boronic acid phenol.
Reduction: this compound alcohol.
Substitution: 5-Amino-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol or 5-Thio-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Scientific Research Applications
5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with various molecular targets, such as enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a boronic ester group and a phenolic hydroxyl group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C13H18BClO3 |
---|---|
Molecular Weight |
268.54 g/mol |
IUPAC Name |
5-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H18BClO3/c1-8-6-9(15)7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
InChI Key |
SGDZQSYWKGVINN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)O |
Origin of Product |
United States |
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